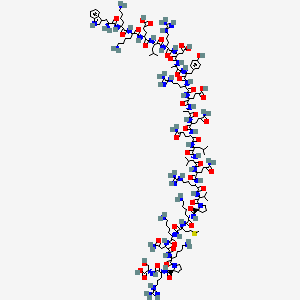

H-Trp-Lys-Lys-Glu-Leu-Arg-Asp-Ala-Tyr-Arg-Glu-Ala-Gln-Gln-Leu-Val-Gln-Arg-Val-Pro-Lys-Met-Lys-Asn-Lys-Pro-Arg-Ser-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

GRK2 inhibitory polypeptide that specifically inhibits Gβγ activation of GRK2. Corresponds to the Gβγ-binding domain and acts as a cellular Gβγ antagonist.

Actividad Biológica

The compound H-Trp-Lys-Lys-Glu-Leu-Arg-Asp-Ala-Tyr-Arg-Glu-Ala-Gln-Gln-Leu-Val-Gln-Arg-Val-Pro-Lys-Met-Lys-Asn-Lys-Pro-Arg-Ser-OH is a synthetic peptide composed of 27 amino acids. This peptide's biological activity has garnered attention in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications. This article explores the biological activity of this peptide, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

The peptide consists of the following amino acids:

- Tryptophan (Trp)

- Lysine (Lys)

- Glutamic Acid (Glu)

- Leucine (Leu)

- Arginine (Arg)

- Aspartic Acid (Asp)

- Alanine (Ala)

- Tyrosine (Tyr)

- Glutamine (Gln)

- Valine (Val)

- Proline (Pro)

- Methionine (Met)

- Asparagine (Asn)

- Serine (Ser)

The sequence's specific arrangement contributes to its unique biological properties, which are influenced by the hydrophobic and hydrophilic nature of its constituent amino acids.

Antimicrobial Activity

Research indicates that bioactive peptides can exhibit antimicrobial properties. The peptide under consideration may inhibit the growth of various pathogens, including bacteria and fungi. A study highlighted that certain peptides derived from natural sources showed significant antimicrobial activity against common pathogens, suggesting a similar potential for synthetic peptides like this compound .

Anticancer Properties

Recent studies have demonstrated that peptides can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, synthetic peptides have been shown to arrest the cell cycle and activate apoptotic pathways in cancer cells. The peptide may exhibit similar properties, potentially targeting specific pathways involved in tumor growth and metastasis .

Case Study: Lung Cancer

In a notable case study, a related peptide was found to significantly suppress tumor growth in KRAS-mutated A549 lung cancer cells by activating pathways such as PKB/ERK/SMAD4. This suggests that this compound could have similar therapeutic implications in oncology .

Immunomodulatory Effects

Peptides can also modulate immune responses. The sequence of this compound may influence cytokine production and immune cell activation, potentially offering therapeutic benefits in autoimmune diseases and infections .

The biological activities of peptides are largely attributed to their ability to interact with specific receptors or enzymes. For example:

- Receptor Binding : Peptides often bind to cell surface receptors, triggering signaling cascades that lead to physiological responses.

- Enzyme Inhibition : Some peptides inhibit enzymes involved in disease processes, such as proteases or kinases.

- Membrane Disruption : Antimicrobial peptides can disrupt microbial membranes, leading to cell death.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Immunomodulatory | Modulation of immune responses |

Future Directions

Further research is needed to fully elucidate the mechanisms through which this compound exerts its biological activities. Investigations into its pharmacokinetics, optimal dosing regimens, and potential side effects will be essential for translating these findings into clinical applications.

Aplicaciones Científicas De Investigación

Peptide Synthesis and Characterization

Peptides like H-Trp-Lys-Lys-Glu-Leu-Arg-Asp-Ala-Tyr-Arg-Glu-Ala-Gln-Gln-Leu-Val-Gln-Arg-Val-Pro-Lys-Met-Lys-Asn-Lys-Pro-Arg-Ser-OH are synthesized through solid-phase peptide synthesis (SPPS). This method allows for the precise control of amino acid sequences, which is crucial for studying structure-function relationships in biological systems. The stability and solubility of this peptide can be optimized by modifying its sequence or structure, enhancing its utility in research.

Structural Biology

The peptide can serve as a model for studying protein folding and stability. Its sequence contains various charged and polar residues that can influence interactions with other biomolecules. Understanding these interactions can provide insights into the mechanisms of protein folding and misfolding, which are critical in diseases such as Alzheimer's.

Therapeutic Potential

Peptides similar to this compound have been investigated for their roles in drug development. For example, peptide drugs targeting specific receptors have shown promise in treating conditions like diabetes, cancer, and neurodegenerative diseases .

Antimicrobial Activity

Research has indicated that certain peptides exhibit antimicrobial properties, making them candidates for developing new antibiotics. The presence of basic amino acids like Arg and Lys in the sequence may contribute to its ability to disrupt bacterial membranes .

Sequence Analysis

| Amino Acid | Position |

|---|---|

| Tryptophan | 1 |

| Lysine | 2 |

| Lysine | 3 |

| Glutamic Acid | 4 |

| Leucine | 5 |

| Arginine | 6 |

| Aspartic Acid | 7 |

| Alanine | 8 |

| Tyrosine | 9 |

| Arginine | 10 |

| Glutamic Acid | 11 |

| Alanine | 12 |

| Glutamine | 13 |

| Glutamine | 14 |

| Leucine | 15 |

| Valine | 16 |

| Glutamine | 17 |

| Arginine | 18 |

| Valine | 19 |

| Proline | 20 |

| Lysine | 21 |

| Methionine | 22 |

| Lysine | 23 |

| Asparagine | 24 |

| Lysine | 25 |

| Proline | 26 |

| Arginine | 27 |

| Serine | 28 |

Potential Uses in Drug Development

| Application Area | Description |

|---|---|

| Cancer Therapy | Targeting specific tumor markers |

| Antimicrobial Agents | Disrupting bacterial cell membranes |

| Neuroprotective Agents | Preventing neurodegeneration |

Peptide-Based Drug Development

A study explored the use of peptides similar to this compound in developing drugs that target specific receptors involved in metabolic diseases. The results demonstrated improved efficacy compared to traditional small-molecule drugs .

Antimicrobial Research

Another investigation focused on the antimicrobial properties of peptides containing similar sequences, showing significant activity against resistant strains of bacteria. The study highlighted the potential for developing new therapeutic agents from these peptides .

Propiedades

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C153H256N50O41S/c1-78(2)70-105(195-136(230)102(51-56-118(212)213)188-127(221)91(33-15-20-59-155)181-126(220)90(32-14-19-58-154)180-124(218)88(159)73-85-76-176-89-31-13-12-30-87(85)89)140(234)184-95(38-25-64-173-151(166)167)131(225)198-109(75-119(214)215)139(233)178-83(10)123(217)194-107(72-84-43-45-86(205)46-44-84)141(235)185-94(37-24-63-172-150(164)165)129(223)187-101(50-55-117(210)211)125(219)177-82(9)122(216)179-98(47-52-113(160)206)133(227)186-99(48-53-114(161)207)135(229)196-106(71-79(3)4)143(237)200-120(80(5)6)146(240)192-100(49-54-115(162)208)134(228)183-97(40-27-66-175-153(170)171)138(232)201-121(81(7)8)148(242)203-68-29-42-112(203)145(239)190-93(35-17-22-61-157)128(222)189-103(57-69-245-11)137(231)182-92(34-16-21-60-156)130(224)197-108(74-116(163)209)142(236)193-104(36-18-23-62-158)147(241)202-67-28-41-111(202)144(238)191-96(39-26-65-174-152(168)169)132(226)199-110(77-204)149(243)244/h12-13,30-31,43-46,76,78-83,88,90-112,120-121,176,204-205H,14-29,32-42,47-75,77,154-159H2,1-11H3,(H2,160,206)(H2,161,207)(H2,162,208)(H2,163,209)(H,177,219)(H,178,233)(H,179,216)(H,180,218)(H,181,220)(H,182,231)(H,183,228)(H,184,234)(H,185,235)(H,186,227)(H,187,223)(H,188,221)(H,189,222)(H,190,239)(H,191,238)(H,192,240)(H,193,236)(H,194,217)(H,195,230)(H,196,229)(H,197,224)(H,198,225)(H,199,226)(H,200,237)(H,201,232)(H,210,211)(H,212,213)(H,214,215)(H,243,244)(H4,164,165,172)(H4,166,167,173)(H4,168,169,174)(H4,170,171,175)/t82-,83-,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,120-,121-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWJBYYWQATYFS-ICUWLHSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C153H256N50O41S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3484.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.